molecular formula C16H15N5O2 B2436897 8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 91456-80-3

8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2436897
CAS RN: 91456-80-3
M. Wt: 309.329
InChI Key: CCLSOXNLCYHQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

Studies have shown that derivatives of imidazo[2,1-f]purine-2,4-diones exhibit significant affinity for various receptors, including serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These compounds, especially those with substitutions at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, display a broad spectrum of receptor activities. Molecular docking studies suggest that substituents at the 7-position could be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies of selected derivatives have indicated potential anxiolytic and antidepressant properties, making them subjects of interest for further research in mental health therapeutics (Zagórska et al., 2015).

Antagonistic Activity at A3 Adenosine Receptors

Further extensions of structure-activity relationship (SAR) studies on imidazo[2,1-f]purine-2,4-diones have evaluated the impact of different substitutions at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. These compounds have been found to act as potent and selective A3 adenosine receptor antagonists. Docking and 3D-QSAR studies have been conducted to investigate their A3 binding disposition, contributing to the understanding of adenosine receptor interactions and offering a pathway for the development of new therapeutics targeting these receptors (Baraldi et al., 2008).

properties

IUPAC Name

6-benzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-10-8-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20(10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLSOXNLCYHQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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